GPP78

描述

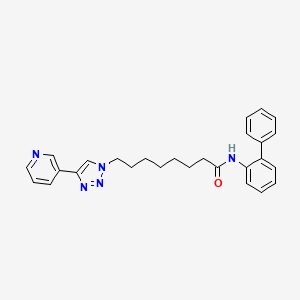

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. The “N-(2-phenylphenyl)” part suggests a phenyl group attached to another phenyl group, and the “8-[4-(3-pyridinyl)-1-triazolyl]octanamide” part suggests a pyridine and a triazole ring attached to an octanamide .

Molecular Structure Analysis

The molecular structure would likely be determined by the arrangement of the phenyl, pyridine, and triazole rings, as well as the octanamide chain .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions. For example, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the amide group might influence its solubility in water .科学研究应用

癌症研究

GPP78是一种有效的烟酰胺磷酸核糖转移酶(Nampt)抑制剂,该酶将烟酰胺转化为烟酰胺单核苷酸(NMN),后者随后被转化为NAD+ {svg_1}. 癌细胞通常具有异常高的NAD+周转率,这表明抑制Nampt可能选择性地靶向癌细胞 {svg_2}. This compound已显示出对神经母细胞瘤细胞系SH-SY5Y的细胞毒性作用,通过一个似乎涉及自噬的过程诱导细胞死亡 {svg_3} {svg_4}.

肿瘤中的治疗耐药性

研究表明,GRP78是一种在内质网(ER)中充当伴侣蛋白并具有多种功能的蛋白,与肿瘤的恶性程度增加和抗癌治疗耐药性有关 {svg_5}. 靶向GRP78并结合其他药物使用抗GRP78单克隆抗体(Mab),可能有效地逆转化疗、放疗或靶向治疗的失败,并提高实体瘤治疗的疗效 {svg_6}.

宫颈癌治疗

GRP78的高表达与宫颈癌的化疗耐药性呈正相关 {svg_7}. GRP78通过调节自噬和凋亡在宫颈癌中发挥抗癌作用 {svg_8}. 介导免疫的CD8+T细胞调节肿瘤细胞免疫,并在HPV疫苗的应用中发挥作用 {svg_9}.

自噬诱导

This compound已被鉴定为自噬诱导剂 {svg_10}. 自噬是一种降解和循环细胞成分的细胞过程,它在维持细胞稳态中起着至关重要的作用。它也参与各种疾病,包括癌症、神经退行性疾病和感染。

神经学研究

This compound由于其对神经母细胞瘤细胞的影响,在神经学研究中显示出潜力 {svg_11}. 神经母细胞瘤是一种起源于胚胎或胎儿中某些非常早期的神经细胞的癌症。神经指的是神经,而母细胞瘤指的是影响未成熟或发育细胞的癌症。

药物开发

This compound对Nampt的有效抑制作用、对某些癌细胞的细胞毒性作用以及其在诱导自噬中的作用,使其成为药物开发的有前景的候选药物 {svg_12} {svg_13}. 进一步的研究和临床试验可能会导致基于this compound的新型治疗药物的开发。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLTIOPWDLDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660728 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202580-59-3 | |

| Record name | N-([1,1'-Biphenyl]-2-yl)-8-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

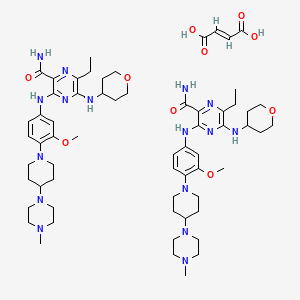

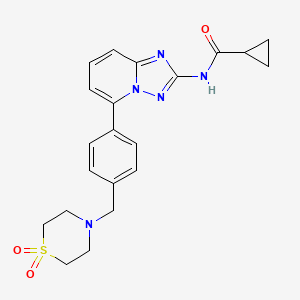

Q1: How was CAY10618 identified as a potential therapeutic agent for B-cell malignancies?

A: Researchers developed a computational tool called lymphoblasts.org to identify B-cell selective vulnerabilities by integrating genetic and pharmacological compound screens. [] This tool analyzed data from sources like the Cancer Therapeutics Response Portal (CTD) and Genomics of Drug Sensitivity in Cancer (GDSC) databases, focusing on differential gene dependency and compound sensitivity. [] This analysis identified NAMPT, a key enzyme in NAD+ biosynthesis, as a promising target specifically in B-cells. [] Subsequent analysis revealed that CAY10618, a known NAMPT inhibitor, displayed striking selectivity towards B-cell leukemia and lymphoma cell lines compared to myeloid leukemia and solid tumor cell lines. []

Q2: What genetic evidence supports the role of NAMPT as a target in B-cell malignancies?

A: Researchers used a multi-pronged approach to validate NAMPT as a target. In pre-B cells transformed with BCR-ABL1 and NRAS G12D oncogenes (a model for B-cell acute lymphoblastic leukemia), deleting NAMPT hampered competitive fitness, decreased colony formation, and caused cell cycle arrest. [] A conditional knockout mouse model (Namptfl/fl x Mb1-Cre) with B-cell-specific NAMPT deletion showed almost complete blockage of B-cell development. [] Additionally, inducible NAMPT deletion in cultured bone marrow pre-B cells rapidly depleted the cells and reduced colony formation. [] These results strongly suggest that NAMPT plays a critical role in B-cell survival and development, making it a promising therapeutic target.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)